An In-depth Technical Guide to 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS 790201-74-0)
An In-depth Technical Guide to 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS 790201-74-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, a compound of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogues, predictive modeling, and established chemical principles to offer a robust resource for researchers. This guide covers physicochemical properties, a proposed synthesis protocol, analytical methodologies, and a discussion of its potential applications in drug discovery, grounded in the established bioactivity of the N-arylsulfonylpiperidine scaffold.
Introduction and Significance
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS 790201-74-0) belongs to the class of N-arylsulfonylpiperidines, a chemical scaffold that is prevalent in a wide array of biologically active molecules. The piperidine ring is a key structural motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When combined with an arylsulfonyl group, the resulting scaffold often exhibits a range of pharmacological activities. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it an attractive moiety for lead optimization in drug discovery programs.[1] The primary amine at the 4-position of the piperidine ring provides a crucial handle for further chemical modification and interaction with biological targets.
Physicochemical Properties
Direct experimental data for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is not extensively reported in the public domain. Therefore, the following table includes a combination of information from supplier safety data sheets and in silico predictions.
| Property | Value/Prediction | Source/Method |
| CAS Number | 790201-74-0 | |
| Molecular Formula | C₁₁H₁₅FN₂O₂S | Calculated |
| Molecular Weight | 258.31 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Predicted pKa (basic) | 8.5 - 9.5 | In silico prediction based on similar 4-aminopiperidines[2] |
| Predicted logP | 1.5 - 2.5 | In silico prediction (e.g., using algorithms like XLogP3)[3][4] |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol), low solubility in water | Based on structural features |
Note: Predicted values should be confirmed by experimental determination.
Synthesis and Purification
A common and effective method for the synthesis of N-arylsulfonylpiperidines is the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.[5] The following is a proposed, representative protocol for the synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.
Proposed Synthetic Protocol
Reaction: 4-Aminopiperidine with 4-Fluorobenzenesulfonyl chloride
Materials:
-
4-Aminopiperidine dihydrochloride
-
4-Fluorobenzenesulfonyl chloride
-
Triethylamine (or another suitable base like Diisopropylethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 4-aminopiperidine dihydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following are the expected chemical shifts for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.[6][7][8]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80-7.70 (m, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ 7.30-7.20 (m, 2H): Aromatic protons meta to the sulfonyl group.
-
δ 3.60-3.50 (m, 2H): Piperidine protons at C2 and C6 (equatorial).
-
δ 2.90-2.80 (m, 1H): Piperidine proton at C4.
-
δ 2.70-2.60 (m, 2H): Piperidine protons at C2 and C6 (axial).
-
δ 1.90-1.80 (m, 2H): Piperidine protons at C3 and C5 (equatorial).
-
δ 1.60-1.50 (m, 2H): Piperidine protons at C3 and C5 (axial).
-
δ 1.40 (s, 2H): Amine (-NH₂) protons (broad singlet, may exchange with D₂O).
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.0 (d, J ≈ 255 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ 135.0 (d, J ≈ 3 Hz): Aromatic carbon ipso to the sulfonyl group.
-
δ 130.0 (d, J ≈ 9 Hz): Aromatic carbons ortho to the sulfonyl group.
-
δ 116.0 (d, J ≈ 22 Hz): Aromatic carbons meta to the sulfonyl group.
-
δ 48.0: Piperidine carbons at C2 and C6.
-
δ 47.0: Piperidine carbon at C4.
-
δ 34.0: Piperidine carbons at C3 and C5.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be [M+H]⁺ at m/z 259.0917. The presence of two nitrogen atoms results in an odd nominal mass for the molecular ion, consistent with the nitrogen rule.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.[10][11][12][13]
Representative HPLC Method:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Column Temperature: 25-30 °C.
Analytical Workflow Diagram
Caption: A typical analytical workflow for the characterization of the target compound.
Potential Applications in Drug Discovery
While specific biological data for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is limited, the structural motifs present suggest several potential therapeutic applications. The N-arylsulfonylpiperidine scaffold is found in compounds with a wide range of biological activities.
-
Enzyme Inhibition: Sulfonamide-containing compounds are known to inhibit various enzymes, including carbonic anhydrases and kinases.[14]
-
Receptor Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.
-
Antimicrobial and Anticancer Activity: Piperidine and sulfonamide derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[15][16]
The primary amine at the 4-position serves as a versatile point for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. This makes 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
Based on safety data sheets for this compound, 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine should be handled with care. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is sparse, this technical guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The proposed synthetic and analytical methodologies, along with the discussion of its potential applications, offer a valuable resource for researchers interested in exploring the therapeutic potential of this and related N-arylsulfonylpiperidine derivatives. Further experimental investigation is warranted to fully elucidate the properties and biological activity of this promising compound.
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